molecular formula C14H12O11 B1649333 Chebulic acid CAS No. 23725-05-5

Chebulic acid

Cat. No. B1649333
CAS RN: 23725-05-5
M. Wt: 356.24
InChI Key: COZMWVAACFYLBI-XJEVXTIOSA-N
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Description

Chebulic acid is a phenolic compound isolated from the ripe fruits of Terminalia chebula . This compound possesses an isomer, neochebulic acid . Chebulic acid is a component of transformed ellagitannins such as chebulagic acid or chebulinic acid . It has gained significant attention due to its diverse pharmacological activities and potential therapeutic applications .


Synthesis Analysis

The first total synthesis of racemic Chebulic acid has been reported . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative . The side chain of the target compound was then introduced by conjugated addition of a cuprate reagent derived from dimethyl succinate . The overall synthetic route consists of nine consecutive steps and was accomplished in 15% overall yield .


Molecular Structure Analysis

Chebulic acid has a molecular formula of C14H12O11 . Its molecular weight is 356.24 .


Chemical Reactions Analysis

Chebulic acid has been found to have various biological effects, such as antioxidants . It exhibits no inhibitory effect on IAV entry or RNA replication during the virus replication cycle . It also inhibits the growth of various bacteria, fungi, and viruses .


Physical And Chemical Properties Analysis

Chebulic acid has a molecular weight of 356.24 . It is soluble in DMSO at 150 mg/mL .

Scientific Research Applications

Antioxidant Activity

Chebulic acid exhibits strong antioxidant properties, which are crucial in preventing oxidative stress and inhibiting reactions caused by oxygen or peroxides. This helps counteract the destructive effects of oxidation in animal tissues and may contribute to anti-aging benefits .

Neuroprotective Effects

Studies suggest that Chebulic acid has potential neuroprotective effects against ischemic stroke. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and superoxide dismutase levels while reducing malondialdehyde and reactive oxygen species levels .

Antibacterial Activities

Chebulic acid has been shown to exhibit potent antibacterial activities against various pathogens such as Enterococcus faecalis, Bacillus subtilis, and Klebsiella pneumoniae, which could be beneficial in treating bacterial infections .

Anti-hypoxic Neuroprotection

Research indicates that Chebulic acid isolated from Terminalia chebula has anti-hypoxic neuroprotective effects, which could be significant in conditions where tissues are deprived of oxygen .

Synthesis of Antioxidant Ingredients

The first total synthesis of racemic Chebulic acid has been reported, which is the aglycon of several antioxidant ingredients of the fruit of the Terminalia chebula tree. This synthesis could be important for producing antioxidant compounds for various applications .

Traditional Medicinal Practices

Chebulic acid is used in traditional medicinal practices such as Ayurveda, Unani, and Siddha for treating diseases and ailments like chronic diarrhea, gastroenteritis, constipation, asthma, ulcers, hemorrhoids, colds, and coughs .

Mechanism of Action

Target of Action

Chebulic acid, a natural compound derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications . It targets various biological processes, including oxidative stress, inflammation, microbial infections, and cancer . It has been found to have neuroprotective effects against ischemic stroke .

Mode of Action

Chebulic acid interacts with its targets through several mechanisms. It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species . It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body . Furthermore, it has been shown to inhibit the growth of various bacteria, fungi, and viruses . In addition, it can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

Chebulic acid affects several biochemical pathways. Its neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses . This pathway is crucial for endogenous antioxidant defense . By upregulating Nrf2 nuclear translocation and antioxidant-responsive-element (ARE) binding, chebulic acid indirectly acts as an antioxidant .

Pharmacokinetics

The pharmacokinetics of chebulic acid have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) . Among the nine components studied, the area under the concentration-time curve (AUC (0-tn), 231112.38 ± 64555.20 h ng/mL) and maximum concentration (C max, 4,983.57 ± 1721.53 ng/mL) of chebulagic acid were relatively large, indicating that it had a higher level of plasma exposure . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it showed prolonged retention and metabolized more slowly in vivo .

Result of Action

The molecular and cellular effects of chebulic acid’s action are diverse. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels . It also has a hepatoprotective effect against oxidative stress .

Safety and Hazards

Chebulic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Chebulic acid has shown promise in the control of ischemic stroke in humans . It has been found to prevent hypoxia insult via the Nrf2/ARE pathway in ischemic stroke . Further pre-clinical and clinical studies are warranted for its prospective pharmaceutical applications .

properties

IUPAC Name

(2S)-2-[(3S,4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZMWVAACFYLBI-XJEVXTIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)[C@@H]([C@H](OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chebulic acid

CAS RN

23725-05-5
Record name Chebulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23725-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chebulic acid, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66Q7V3DPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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